molecular formula C75H97N17O19 B12373029 H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH

H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH

Cat. No.: B12373029
M. Wt: 1540.7 g/mol
InChI Key: WSJPGZADYJZAAN-WCNSOSDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH is a peptide composed of twelve amino acids. This sequence includes tyrosine, histidine, tryptophan, glycine, threonine, proline, glutamine, asparagine, valine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.

    Reduction: Reduction reactions can be used to break disulfide bonds in peptides, although this peptide does not contain cysteine residues.

    Substitution: Amino acid residues in peptides can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling reagents.

Major Products: The primary product of these reactions is the modified peptide, which may have altered biological activity or stability.

Scientific Research Applications

H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH has various applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

    H-Tyr-His-OH: A shorter peptide with similar amino acid composition.

    H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-COOH: A variant with a different terminal group.

    H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-NH2: Another variant with an amide terminal group.

Uniqueness: H-Tyr-His-Trp-Tyr-Gly-Tyr-Thr-Pro-Gln-Asn-Val-Ile-OH is unique due to its specific sequence and terminal hydroxyl group, which can influence its biological activity and stability compared to other similar peptides.

Properties

Molecular Formula

C75H97N17O19

Molecular Weight

1540.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C75H97N17O19/c1-6-39(4)63(75(110)111)90-73(108)62(38(2)3)89-71(106)57(33-60(78)98)88-67(102)52(25-26-59(77)97)84-72(107)58-12-9-27-92(58)74(109)64(40(5)93)91-70(105)54(30-43-17-23-48(96)24-18-43)83-61(99)36-81-66(101)53(29-42-15-21-47(95)22-16-42)86-68(103)55(31-44-34-80-51-11-8-7-10-49(44)51)87-69(104)56(32-45-35-79-37-82-45)85-65(100)50(76)28-41-13-19-46(94)20-14-41/h7-8,10-11,13-24,34-35,37-40,50,52-58,62-64,80,93-96H,6,9,12,25-33,36,76H2,1-5H3,(H2,77,97)(H2,78,98)(H,79,82)(H,81,101)(H,83,99)(H,84,107)(H,85,100)(H,86,103)(H,87,104)(H,88,102)(H,89,106)(H,90,108)(H,91,105)(H,110,111)/t39-,40+,50-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1

InChI Key

WSJPGZADYJZAAN-WCNSOSDNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)N

Origin of Product

United States

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